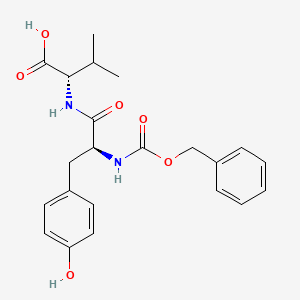
Z-Tyr-val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr-val-OH is a useful research compound. Its molecular formula is C22H26N2O6 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Z-Tyr-Val-OH
The synthesis of this compound has been extensively studied using enzymatic methods. Research indicates that both soluble and immobilized proteases, such as antiacanthain and granulosain, can effectively catalyze its formation under specific conditions.
- Reaction Conditions : The synthesis was conducted in a biphasic system using 50% ethyl ethanoate in a Tris buffer at pH 8.0. This environment allowed for optimal enzyme activity, with yields reaching approximately 72% for antiacanthain and 60% for granulosain .
- Kinetic and Thermodynamic Control : The enzymatic reactions were analyzed under both kinetic and thermodynamic control to maximize peptide yield. This involved varying substrate concentrations and reaction conditions to achieve optimal synthesis rates .
Antibacterial Activity
This compound exhibits significant antibacterial properties, making it a candidate for therapeutic applications.
- In Vitro Studies : The antibacterial efficacy was assessed against both Gram-positive and Gram-negative bacteria using a kinetic-turbidimetric method. Minimum inhibitory concentrations (MICs) were determined, revealing that this compound effectively inhibits microbial growth, comparable to established antibiotics such as oxacillin and nalidixic acid .
- Mechanism of Action : The dipeptide's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic processes, although further research is required to elucidate these pathways fully.
Potential Applications in Pharmaceuticals
Given its antibacterial properties, this compound holds promise in the pharmaceutical industry.
- Antibiotic Development : The compound may serve as a lead compound for developing new antibiotics, particularly in an era of rising antibiotic resistance. Its efficacy against resistant strains could be further explored through structure-activity relationship (SAR) studies .
- Formulation in Drug Delivery Systems : Its stability and solubility profile make it suitable for incorporation into various drug delivery systems, enhancing the bioavailability of therapeutic agents .
Biotechnological Applications
This compound's synthesis via enzymatic processes highlights its role in biotechnology.
- Waste Valorization : Vegetable proteases used in the synthesis can valorize industrial waste by converting it into high-value products like this compound. This aligns with sustainable practices in biotechnology .
- Peptide-Based Therapeutics : The compound can be utilized in designing peptide-based therapeutics, leveraging its biological activity to develop novel treatments for infections or other health conditions .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antibacterial Efficacy Study : A study conducted on the antibacterial effects of this compound demonstrated its potential as an alternative treatment for infections caused by resistant bacteria. The results indicated significant inhibition of bacterial growth at low concentrations .
- Enzymatic Synthesis Optimization : Research optimizing the enzymatic synthesis process showed that varying organic solvent concentrations could enhance yield significantly. This work provides insights into industrial applications where cost-effective production methods are crucial .
Propriétés
Formule moléculaire |
C22H26N2O6 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)/t18-,19-/m0/s1 |
Clé InChI |
UQGCYZMRZVUJAC-OALUTQOASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Séquence |
YV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















